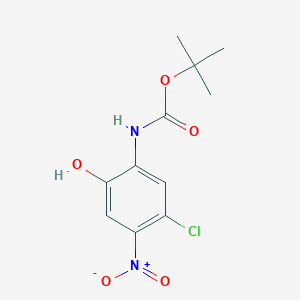

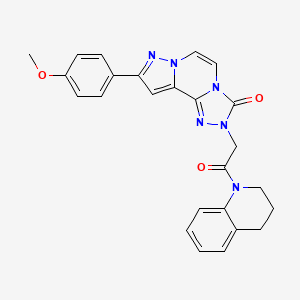

![molecular formula C12H18N2O4S2 B2912250 8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351649-51-8](/img/structure/B2912250.png)

8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane” is a derivative of the known alkaloid cytisine . It has a molecular formula of C23H34N4O4S2 and a molecular weight of 494.67 .

Synthesis Analysis

The compound has been synthesized from two biologically active compounds, isoxazole and cytisine . The reaction led to the single-stage method under very mild conditions .Molecular Structure Analysis

The spatial structure of this new derivative based on the cytisine alkaloid has been determined by X-ray diffraction analysis . The structure has been examined in detail using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C) and HMBC (1H-13C) .Chemical Reactions Analysis

The compound has been obtained by reacting a sulfochloride with cytisine in the presence of a pyridine base .Physical And Chemical Properties Analysis

The compound has a molecular formula of C23H34N4O4S2 and a molecular weight of 494.67 . The solubility of the compound in DMSO is unknown .Aplicaciones Científicas De Investigación

- Synthesis : Researchers have successfully synthesized this compound from two biologically active precursors—isoxazole and cytisine —using a single-stage method under mild conditions .

- Structure Determination : The spatial structure of 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane has been elucidated using techniques such as 1H and 13C NMR spectroscopy and X-ray diffraction analysis .

- Biological Activity : Its hemorheological activity has been investigated, making it a promising candidate for further exploration in medicinal chemistry .

- Biologically Active Compounds : Sulfo-derivatives of azoles, including our compound, have found applications in pharmacy. Notably, nonsteroidal anti-inflammatory drugs (such as coxibs) contain azole-based structures .

- Isoxazole Derivatives : This compound belongs to the isoxazole family, which plays a crucial role in the design of functional molecules. Understanding its reactivity and properties contributes to the broader field of heterocyclic chemistry .

- Related Heterocycles : Although our compound is not an imidazole, it shares some structural features. Researchers studying imidazoles may find insights by comparing its properties and reactivity .

Phytochemistry and Medicinal Chemistry

Sulfo-Derivatives in Pharmacy

Heterocyclic Chemistry

Imidazole Chemistry

Mecanismo De Acción

Target of Action

The primary target of the compound “8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane” is currently unknown. The compound is a new derivative synthesized from two biologically active compounds, isoxazole and cytisine . Isoxazole derivatives have been widely used in pharmacy as biologically active compounds .

Mode of Action

It’s known that the compound has electron-accepting properties . A sulfamide group at the 4-position of the isoxazole cycle increases the acidity of methyl groups at the 3- and 5-positions . This could potentially influence its interaction with biological targets.

Result of Action

The compound is a new derivative based on the cytisine alkaloid , and its hemorheological activity has been studied . Hemorheological activity refers to the flow properties of blood and its elements, which can be influenced by various factors including the presence of certain compounds.

Propiedades

IUPAC Name |

8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S2/c1-9-11(10(2)18-13-9)20(15,16)14-5-3-12(4-6-14)17-7-8-19-12/h3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLSEKOAGUMGOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)OCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

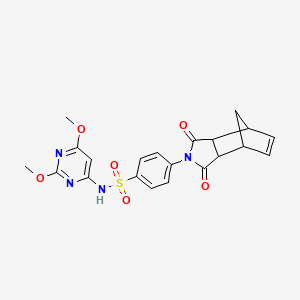

![Methyl 3-[(4-methylphenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2912167.png)

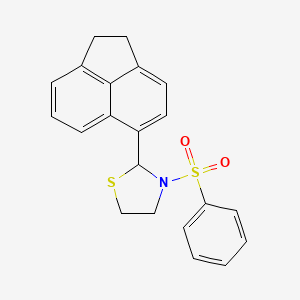

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2912172.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2912176.png)

![1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2912178.png)

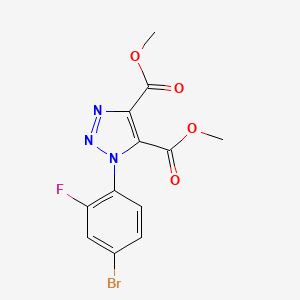

![2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2912179.png)

![2-(tert-butyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2912183.png)

![N-(cyclohexylmethyl)-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B2912188.png)